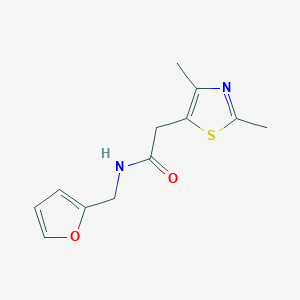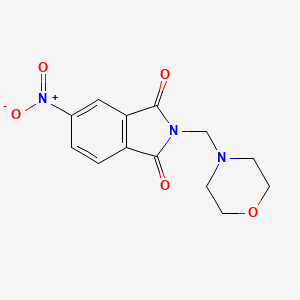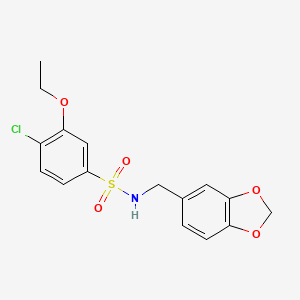![molecular formula C11H9N3OS B2384460 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone CAS No. 2175979-38-9](/img/structure/B2384460.png)
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description of this compound.
Synthesis Analysis
I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure of this compound was found.Chemical Reactions Analysis
I couldn’t find any data on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any data on the physical and chemical properties of this compound.Scientific Research Applications
Heterocyclic Chemistry and Material Sciences
Isomorphism and Structural Analysis : Research on isomorphous structures related to (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone demonstrates the chlorine-methyl exchange rule's applicability in heterocyclic analogs. These findings underscore the complexities of detecting isomorphism in compounds with extensive disorder, highlighting the challenges in data mining and structural identification within the Cambridge Structural Database (Rajni Swamy et al., 2013).
Cycloaddition Reactions : Research into pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, compounds closely related to the specified chemical, explores their behavior as thiocarbonyl and azomethine ylides in cycloaddition reactions. This study provides insights into their reactivity with electron-deficient alkenes and alkynes, offering a foundation for synthesizing novel heterocyclic compounds (Sutcliffe et al., 2000).
Synthesis and Evaluation of Sodium Channel Blockers : Novel derivatives have been synthesized and evaluated for their potential as sodium channel blockers and anticonvulsant agents. This research signifies the compound's relevance in developing therapeutic agents with specific molecular targets (Malik & Khan, 2014).
Crystal Structure and Theoretical Studies : Studies involving crystal structure and density functional theory (DFT) analyses of compounds with structural similarities provide deep insights into their physicochemical properties and potential applications in materials science. These analyses include conformational, molecular electrostatic potential, and frontier molecular orbital investigations, revealing the compounds' intricate electronic and structural characteristics (Huang et al., 2021).
Organotin(IV) Complexes and Their Applications : The synthesis and characterization of organotin(IV) complexes derived from compounds structurally related to (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone have been explored. These complexes demonstrate significant antibacterial activities, suggesting their potential utility in developing new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Safety And Hazards
No specific safety or hazard information for this compound was found.
Future Directions
I couldn’t find any information on the future directions of research or applications for this compound.
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-6-16-7-13-10)14-4-8-2-1-3-12-9(8)5-14/h1-3,6-7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPQNWLOGDHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CSC=N3)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)



![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)
![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)


